![molecular formula C11H18N4O2 B13882536 N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine CAS No. 878025-72-0](/img/structure/B13882536.png)
N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine
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Overview
Description
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a nitro group, a dimethylaminoethyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine typically involves multiple steps, starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by the introduction of the dimethylaminoethyl group through a substitution reaction. The final step involves the methylation of the amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the dimethylaminoethyl group can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst in various reactions.
Bis(2-dimethylaminoethyl) ether: Used as an amine catalyst and in the synthesis of other chemicals.
Dimethyltryptamine: A serotonergic hallucinogen with a different mechanism of action.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Biological Activity
N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine, also known by its CAS number 878025-72-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 878025-72-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroaniline derivatives with dimethylaminoethyl groups. The synthetic pathway often utilizes various reagents such as methyl iodide and dimethyl sulfate to achieve the desired substitution patterns on the aromatic ring .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The effectiveness appears to be dose-dependent, with higher concentrations yielding better results .
Mutagenicity and Toxicity
Despite its potential therapeutic benefits, concerns regarding mutagenicity have been raised. The compound has been included in lists of chemicals with established mutagenic properties, which necessitates further investigation into its safety profile for therapeutic use . Toxicological assessments indicate that while it exhibits some cytotoxicity against certain cell lines, the specific mechanisms remain to be fully elucidated.
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations (0.1 µM to 10 µM). Results demonstrated a significant reduction in cell viability at concentrations above 1 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in early apoptotic cells at higher doses .
Case Study 2: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus using a disk diffusion method. The compound showed inhibition zones ranging from 10 mm to 25 mm depending on concentration (100 µg to 500 µg per disk), suggesting its potential as an antimicrobial agent .
Summary of Findings
Properties
CAS No. |
878025-72-0 |
---|---|
Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N4O2/c1-13(2)7-8-14(3)10-6-4-5-9(12)11(10)15(16)17/h4-6H,7-8,12H2,1-3H3 |
InChI Key |
MYFMWXSMWFWULP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=CC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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